Diglycidyl 1,2-cyclohexanedicarboxylate is a low-viscosity, cycloaliphatic glycidyl ester epoxy resin utilized in industrial thermoset formulations [1]. Characterized by its saturated cyclohexane ring and dual glycidyl ester functional groups, it bridges the processability gap between standard aromatic epoxies and internal cycloaliphatic epoxies. In procurement contexts, it is primarily sourced as a reactive diluent or base resin to impart UV stability, high-voltage tracking resistance, and low pre-cure viscosity. Its structural profile allows for solvent-free processing and filler loadings exceeding 60 wt%, making it a foundational material in outdoor electrical insulation, LED encapsulation, and weather-resistant composite matrices[1].
Attempting to substitute Diglycidyl 1,2-cyclohexanedicarboxylate with standard Bisphenol A diglycidyl ether (DGEBA) or internal cycloaliphatic epoxies introduces measurable failure points in both processing and end-use performance[1]. DGEBA’s aromatic backbone is highly susceptible to UV-induced photo-oxidation, leading to rapid yellowing, chalking, and loss of tracking resistance in outdoor high-voltage applications [1]. Conversely, while internal cycloaliphatic epoxies like ERL-4221 offer UV stability, their internal epoxide groups exhibit limited reactivity with standard amine hardeners, forcing manufacturers to rely on high-temperature anhydride curing or specialized cationic photoinitiators. Diglycidyl 1,2-cyclohexanedicarboxylate provides the necessary aliphatic weatherability while maintaining the versatile, amine-compatible reactivity of a terminal glycidyl group, preventing costly formulation redesigns.
Diglycidyl 1,2-cyclohexanedicarboxylate exhibits a drastically lower ambient viscosity compared to standard aromatic epoxy resins [1]. At 25°C, this cycloaliphatic glycidyl ester maintains a dynamic viscosity of 350–750 mPa·s, whereas standard liquid DGEBA typically measures between 11,000 and 15,000 mPa·s[1]. This >90% reduction in baseline viscosity allows formulators to incorporate over 60 wt% of functional fillers (such as silica for dielectric enhancement) without relying on volatile organic solvents, thereby reducing curing shrinkage and VOC emissions.
| Evidence Dimension | Dynamic Viscosity at 25°C |
| Target Compound Data | 350–750 mPa·s |
| Comparator Or Baseline | 11,000–15,000 mPa·s (Standard liquid DGEBA) |
| Quantified Difference | >90% reduction in baseline viscosity |
| Conditions | Neat resin at 25°C, prior to hardener or filler addition |
Enables solvent-free, highly filled casting and potting processes, directly lowering material costs and minimizing volumetric shrinkage.
The absence of aromatic rings in the molecular structure of Diglycidyl 1,2-cyclohexanedicarboxylate fundamentally alters its thermal degradation pathway under electrical stress [1]. When subjected to high-voltage arcing, DGEBA-based resins degrade into conductive graphitic carbon tracks, leading to rapid insulation failure [1]. In contrast, this cycloaliphatic resin degrades into volatile, non-conductive aliphatic byproducts, maintaining a dielectric strength exceeding 20 kV/mm even under sustained electrical and climatic stress.
| Evidence Dimension | High-Voltage Tracking Resistance |
| Target Compound Data | Non-tracking (degrades to volatile non-conductive gases) |
| Comparator Or Baseline | Rapid conductive carbon track formation (DGEBA) |
| Quantified Difference | Prevention of catastrophic short-circuiting under arcing conditions |
| Conditions | High-voltage outdoor insulator testing environments |
Mandatory for procurement in medium- and high-voltage outdoor electrical components where carbon tracking causes critical grid failures.
While internal cycloaliphatic epoxies (such as ERL-4221) offer UV stability, their sterically hindered internal epoxide groups exhibit notoriously poor reactivity with standard polyamine hardeners, often necessitating high-temperature anhydride curing [1]. Diglycidyl 1,2-cyclohexanedicarboxylate resolves this processing bottleneck. As a glycidyl ester, its terminal epoxide groups readily react with conventional primary and secondary amines at ambient or moderately elevated temperatures [1]. This allows formulators to achieve the weatherability of a cycloaliphatic backbone without abandoning established amine-curing infrastructure.
| Evidence Dimension | Amine Hardener Reactivity |
| Target Compound Data | High reactivity with standard polyamines at moderate temperatures |
| Comparator Or Baseline | Poor amine reactivity; mandates anhydride/high-heat curing (ERL-4221) |
| Quantified Difference | Elimination of mandatory >100°C anhydride post-curing cycles |
| Conditions | Standard two-part epoxy formulation workflows |
Enables the integration of UV-stable cycloaliphatic properties into existing amine-cured manufacturing lines without requiring new thermal curing equipment.
Directly leveraging its high filler-loading capacity and carbon tracking resistance (exceeding 20 kV/mm dielectric strength) to manufacture durable, weather-resistant power grid components that outperform DGEBA in arcing environments [1].
Utilizing its UV stability and resistance to photo-oxidative yellowing to ensure long-term optical clarity in high-power light-emitting diode assemblies, where aromatic epoxies would rapidly degrade [1].
Applied as a primary resin or reactive diluent in industrial coatings that require the chemical resistance of an epoxy without the chalking and degradation typical of DGEBA systems, enabling ambient amine curing workflows [1].
Benefiting from its extremely low curing shrinkage (<0.3%) and low pre-cure viscosity (350–750 mPa·s) to produce dimensionally accurate, high-resolution stereolithography (SLA) parts without solvent addition [1].
Irritant